magnesium;2-(phenylmethoxy)oxane;bromide

Description

Historical Context and Significance of Grignard Reagents in Organic Synthesis

The field of organomagnesium chemistry was revolutionized in 1900 by the French chemist François Auguste Victor Grignard. nih.govepa.gov While working under his doctoral advisor Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. epa.govprepchem.com These compounds, now universally known as Grignard reagents, proved to be exceptionally effective for forming new carbon-carbon bonds. nih.govmasterorganicchemistry.com

This discovery was a monumental breakthrough in synthetic organic chemistry. Grignard reagents act as potent nucleophiles, effectively delivering a carbanion equivalent to a wide range of electrophiles, most notably carbonyl compounds like aldehydes and ketones to produce alcohols. masterorganicchemistry.comleah4sci.com This versatility provided chemists with a reliable and powerful tool to construct complex molecular skeletons from simpler precursors. The immense impact of this work was formally recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry. nih.govreddit.com

The significance of Grignard reagents lies in their broad applicability and the sheer scope of transformations they enable. Key applications that have become fundamental in synthesis include:

Formation of Alcohols: Reaction with aldehydes, ketones, and esters yields primary, secondary, and tertiary alcohols, respectively. leah4sci.com

Synthesis of Carboxylic Acids: Nucleophilic addition to carbon dioxide, followed by an acidic workup, produces carboxylic acids.

Carbon-Carbon Coupling Reactions: In the presence of certain transition metal catalysts, Grignard reagents can couple with organic halides to form new C-C bonds. acs.org

Over the last century, the Grignard reaction has remained one of the most indispensable methods in both academic and industrial laboratories for molecular construction. epa.govparchem.com

Structural Classification and Uniqueness of 2-(Phenylmethoxy)oxane Magnesium Bromide as an Organomagnesium Species

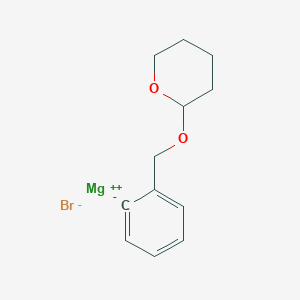

Organomagnesium compounds are broadly classified into two main types: mixed organomagnesium halides (RMgX), known as Grignard reagents, and complete compounds like dialkylmagnesium (R₂Mg). chemistrysteps.com The compound magnesium;2-(phenylmethoxy)oxane;bromide, identified by the CAS number 109946-59-0, falls into the category of a Grignard reagent. nih.gov Its formal chemical formula is C₁₂H₁₅BrMgO₂. nih.gov

The structure of Grignard reagents in solution is more complex than the simple formula RMgX suggests. In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules, resulting in a tetrahedral geometry. acs.org Furthermore, these species exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation into dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. rsc.org

2 RMgX ⇌ R₂Mg + MgX₂

The uniqueness of this compound as an organomagnesium species stems from the specific nature of its organic framework. The name indicates that the magnesium bromide moiety is attached to a 2-(phenylmethoxy)oxane group. This structure has several notable features:

Presence of Multiple Lewis Basic Sites: The organic component contains two oxygen atoms—one within the oxane (tetrahydropyran) ring and another in the phenylmethoxy (benzyloxy) group. These ether-like oxygens can act as internal Lewis bases. This creates the potential for intramolecular coordination or chelation, where the oxygen atoms coordinate to the Lewis acidic magnesium center. Such chelation can influence the reagent's stability, reactivity, and stereochemical behavior by locking it into a more rigid conformation. nih.gov

Chiral Center: The oxane ring is substituted at the C2 position, which is a stereogenic center. The preparation of Grignard reagents from chiral halides often proceeds through radical intermediates, which can lead to racemization or loss of stereochemistry at the carbon-magnesium center. acs.orgrsc.org However, the presence of a chiral center elsewhere in the molecule, particularly one capable of chelation, can influence the facial selectivity of its reactions with prochiral electrophiles.

While specific research detailing the synthetic applications or isolated crystal structure of this compound is not extensively documented in publicly available literature, its structural components suggest it is a specialized Grignard reagent. Its utility would likely be in stereoselective synthesis, where the defined stereocenter and potential for chelation could be exploited to control the formation of new stereocenters during carbon-carbon bond formation.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula |

| This compound | 109946-59-0 | C₁₂H₁₅BrMgO₂ |

Overview of Research Directions in Organomagnesium Halide Chemistry

While the classical Grignard reaction remains a vital tool, contemporary research in organomagnesium halide chemistry continues to push the boundaries of its utility and scope. Several key areas of modern investigation stand out:

Development of Functionalized Grignard Reagents: A significant area of advancement has been the preparation of Grignard reagents that contain sensitive functional groups such as esters, nitriles, or even nitro groups. Historically, the high basicity and nucleophilicity of Grignard reagents precluded the presence of such groups. Modern methods, such as halogen-magnesium exchange reactions performed at low temperatures, have enabled the synthesis of a wide array of polyfunctional organomagnesium compounds, dramatically expanding their synthetic potential.

Catalytic Cross-Coupling Reactions: The use of transition metal catalysts (e.g., iron, nickel, palladium) to mediate cross-coupling reactions between Grignard reagents and organic halides has become a powerhouse method for forming C-C bonds, particularly in the synthesis of biaryls and substituted alkenes. reddit.comacs.org Research continues to focus on developing more efficient, cost-effective (e.g., iron-based), and environmentally benign catalytic systems.

Advancements in Reaction Conditions: Modern techniques are being applied to overcome traditional limitations. For instance, the use of "flash chemistry" in continuous flow reactors allows for the generation and immediate use of highly unstable Grignard intermediates under non-cryogenic conditions, improving safety and scalability.

Novel Reagent Formulations: The reactivity and selectivity of Grignard reagents can be fine-tuned by using additives. The development of multicomponent reagents, such as organomagnesium compounds activated with alkali-metal salts (e.g., LiCl), has created "turbo-Grignard" reagents with reactivity that can approach that of organolithium compounds while maintaining better functional group tolerance.

These research directions illustrate that, more than a century after their discovery, organomagnesium halides continue to be a fertile ground for chemical innovation, enabling more efficient, selective, and complex molecular syntheses.

Structure

3D Structure of Parent

Properties

CAS No. |

109946-59-0 |

|---|---|

Molecular Formula |

C12H15BrMgO2 |

Molecular Weight |

295.46 g/mol |

IUPAC Name |

magnesium;2-(phenylmethoxy)oxane;bromide |

InChI |

InChI=1S/C12H15O2.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1 |

InChI Key |

XDODXZCUEWOVHI-UHFFFAOYSA-M |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylmethoxy Oxane Magnesium Bromide

General Principles of Grignard Reagent Formation

The creation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. wisc.edu This process fundamentally alters the electronic character of the carbon atom bonded to the halogen, converting it from an electrophilic site into a potent nucleophile. utexas.eduwvu.edu This transformation is central to the synthetic utility of Grignard reagents.

The synthesis of 2-(phenylmethoxy)oxane magnesium bromide is achieved by reacting magnesium metal with a 2-(phenylmethoxy)oxane halide precursor, such as 2-(phenylmethoxy)oxane bromide. byjus.commasterorganicchemistry.com The reaction mechanism involves the insertion of a magnesium atom into the carbon-halogen bond. masterorganicchemistry.com This is not a chain reaction but rather a process occurring on the surface of the magnesium metal. utexas.edubyjus.com

The carbon atom attached to the halogen in the precursor is electrophilic due to the electron-withdrawing nature of the halogen. utexas.edulibretexts.org Upon reaction with magnesium, the polarity of this bond is reversed. The resulting carbon-magnesium bond is a polar covalent bond where the carbon atom bears a partial negative charge, rendering it strongly nucleophilic. utexas.eduwikipedia.org The magnesium-halogen bond, in contrast, is largely ionic. utexas.edu This newly formed nucleophilic carbon is the reactive center that participates in subsequent bond-forming reactions. byjus.com

The identity of the halogen in the organic halide precursor significantly impacts the rate and ease of Grignard reagent formation. wisc.edu The reactivity of the carbon-halogen bond with magnesium follows the order of bond strength, with weaker bonds reacting more readily. msu.edu Consequently, the general reactivity trend is:

I > Br > Cl > F libretexts.orgmsu.edu

Organic iodides are the most reactive, followed by bromides and then chlorides. wisc.edu Fluorides are generally unreactive and not used for this purpose. byjus.combyjus.com

For the synthesis of 2-(phenylmethoxy)oxane magnesium bromide, the bromide precursor is a common and practical choice. wisc.edu It offers a good balance of reactivity and stability. While iodides react faster, they are more expensive and can lead to side reactions, such as Wurtz coupling. quora.com Chlorides are less reactive and often require more stringent conditions or activation methods to initiate the reaction. wisc.eduquora.com Therefore, organic bromides are frequently preferred for both laboratory and industrial-scale preparations. quora.com

| Halogen (X) in R-X | C-X Bond Energy (kJ/mol, approx.) | Reactivity | Notes |

|---|---|---|---|

| Iodine (I) | 240 | Highest | Most reactive but more expensive and prone to side reactions. wisc.edu |

| Bromine (Br) | 285 | High | Commonly used due to a good balance of reactivity and stability. wisc.eduquora.com |

| Chlorine (Cl) | 340 | Moderate | Less reactive, often requiring higher temperatures or activation. wisc.edumsu.edu |

| Fluorine (F) | 485 | Lowest | Generally unreactive and not suitable for Grignard synthesis. byjus.com |

Optimized Reaction Conditions and Solvents

The formation of Grignard reagents is highly sensitive to reaction conditions. The exclusion of water and the choice of an appropriate solvent are critical for a successful synthesis. wikipedia.orglibretexts.org

Grignard reagents are strong bases and nucleophiles that react readily with protic substances like water. utexas.eduquora.com Therefore, all reagents, solvents, and glassware must be scrupulously dry (anhydrous). libretexts.orggoogle.com The presence of even trace amounts of water will protonate and destroy the Grignard reagent, forming a hydrocarbon. quora.com

Ethereal solvents are essential for the formation and stabilization of Grignard reagents. utexas.eduquora.com They are aprotic (lacking acidic protons) and act as Lewis bases. The lone pair electrons on the ether's oxygen atom coordinate with the Lewis acidic magnesium center of the Grignard reagent, forming a stable complex. quora.comdoubtnut.com This solvation stabilizes the reagent and helps to keep it dissolved in the reaction medium. quora.comwikipedia.org

Diethyl Ether (Et₂O): This is the classic solvent for Grignard reactions. It is effective at stabilizing the reagent and has a low boiling point, which can help control the reaction temperature. wisc.eduutexas.edu

Tetrahydrofuran (B95107) (THF): THF is a cyclic ether that is more polar and a stronger Lewis base than diethyl ether. quora.comwikipedia.org It can solvate the magnesium ion more effectively, sometimes leading to more reactive Grignard reagents. quora.com Its higher boiling point compared to diethyl ether allows for reactions to be conducted at higher temperatures if needed. acs.org

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is considered a "greener" alternative to THF. acs.orgnih.gov Its properties are intermediate between diethyl ether and THF. riekemetals.com An advantage of 2-MeTHF is its lower miscibility with water, which can simplify the workup procedure after the reaction is complete. acs.orgwikipedia.org It has also been shown to reduce the formation of undesired Wurtz coupling by-products in some cases. monumentchemical.com

| Solvent | Boiling Point (°C) | Lewis Basicity | Key Features |

|---|---|---|---|

| Diethyl Ether | 34.6 | Moderate | Traditional solvent; good for reaction control due to low boiling point. wisc.eduutexas.edu |

| Tetrahydrofuran (THF) | 66 | High | Stronger coordinating solvent, can increase reagent reactivity; higher boiling point. quora.comwikipedia.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80.2 | High | "Greener" alternative; low water miscibility simplifies workup. acs.orgnih.govwikipedia.org |

Temperature control is crucial throughout the Grignard synthesis. The formation reaction is often subject to an induction period, a delay before the reaction begins, after which it can become vigorously exothermic. wikipedia.orgmt.com

Initiation: Gentle warming may be required to initiate the reaction. libretexts.org

Propagation: Once started, the reaction generates significant heat. researchgate.net The temperature must be controlled, often by external cooling or by the refluxing of a low-boiling solvent like diethyl ether, to prevent the reaction from becoming too vigorous and to minimize side reactions. acs.org

Low Temperatures: In some cases, especially with highly reactive precursors or when forming functionalized Grignard reagents, the reaction is performed at very low temperatures (e.g., -78 °C) to prevent decomposition or side reactions. acs.orgcmu.edu This is particularly relevant when using highly activated magnesium. cmu.edu

The concentration of the organic halide can also influence the reaction. High concentrations might increase the rate of side reactions, such as the Wurtz coupling, where two organic radicals couple to form a dimer. researchgate.net Therefore, the organic halide is typically added slowly and portion-wise to a suspension of magnesium in the solvent to maintain a low instantaneous concentration and better control the exothermic process. acs.org

Activation of Magnesium Metal for Grignard Formation

A common challenge in preparing Grignard reagents is overcoming the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. wikipedia.orgstackexchange.com This oxide layer is unreactive and inhibits the magnesium from reacting with the organic halide. byjus.com To ensure a reliable and timely initiation of the reaction, the magnesium surface must be activated. wvu.edustackexchange.com Various physical and chemical methods have been developed for this purpose.

Mechanical Methods: Crushing the magnesium turnings in the flask with a dry stirring rod can break the oxide layer and expose a fresh, reactive metal surface. stackexchange.comresearchgate.net Rapid stirring or sonication (using ultrasound) can also achieve this effect. wikipedia.org

Chemical Activators: Small amounts of chemical activators are frequently used.

Iodine (I₂): A small crystal of iodine is often added. It is believed to react with the magnesium surface, cleaning it and creating reactive sites. wikipedia.orgstackexchange.com

1,2-Dibromoethane: This is a highly effective activator. It reacts with the magnesium to form magnesium bromide and ethylene (B1197577) gas. The observation of bubbles of ethylene provides a visual confirmation that the magnesium is reactive. wvu.edustackexchange.com

Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the new reaction. stackexchange.com

Specially Activated Magnesium: For particularly difficult reactions, highly reactive forms of magnesium can be used. Rieke magnesium, for example, is a fine, black powder of highly reactive magnesium prepared by the reduction of a magnesium salt. stackexchange.comunl.edu This form of magnesium can react with organic halides at much lower temperatures than conventional magnesium turnings. cmu.edu Another method involves using diisobutylaluminum hydride (DIBAH) to activate the magnesium surface, which also allows for initiation at lower temperatures. acs.orgacs.orgresearchgate.net

| Method | Description | Reference |

|---|---|---|

| Mechanical Grinding/Stirring | Physically breaking the MgO layer to expose fresh metal. | stackexchange.comresearchgate.net |

| Iodine (I₂) | A crystal of iodine is added to chemically etch the surface. | wikipedia.org |

| 1,2-Dibromoethane | Reacts to form ethylene gas and MgBr₂, cleaning the surface. | wvu.edu |

| Ultrasound (Sonication) | Uses ultrasonic waves to disrupt the passivating layer. | wikipedia.org |

| Rieke Magnesium | Uses a pre-formed, highly reactive magnesium powder. | stackexchange.comunl.edu |

| DIBAH | Diisobutylaluminum hydride is used to chemically activate the surface. | acs.orgacs.org |

Catalytic Additives (e.g., Iodine, Lithium Hydroxide)

Chemical activation involves the use of additives that react with the magnesium surface to remove the oxide layer or otherwise facilitate the reaction. These agents are often used when mechanical methods are insufficient or impractical.

A quintessential activator for Grignard synthesis is iodine . wikipedia.org A small crystal of iodine is often added to the reaction flask containing magnesium turnings and solvent. The iodine reacts with a small portion of the magnesium to form magnesium iodide (MgI₂). reddit.com This process chemically etches the surface, disrupting the oxide layer and exposing reactive magnesium. reddit.com The disappearance of the characteristic purple or brown color of the iodine is a common visual indicator that the magnesium has been activated and the Grignard formation is ready to be initiated by the addition of the organic halide.

Other common activators include 1,2-dibromoethane. Its reaction with magnesium produces ethylene gas and magnesium bromide, which helps to clean the metal surface. The observation of gas bubbles provides a clear sign of activation. wikipedia.org

While a variety of activators are employed, they are typically Lewis acidic or contain reactive halogens. Additives such as lithium chloride (LiCl) are known to be highly effective, not as initiators, but in solubilizing the Grignard reagent and accelerating halogen-magnesium exchange reactions, leading to the formation of so-called "Turbo Grignards". The use of strong bases like lithium hydroxide (LiOH) as a catalytic additive is not a standard or effective method for Grignard reagent formation. Grignard reagents are themselves strong bases and would be readily decomposed by proton sources or incompatible reagents.

Table 2: Effect of Common Chemical Activators in Grignard Synthesis

| Additive | Proposed Mechanism of Action | Typical Amount | Observable Sign of Activation |

|---|---|---|---|

| **Iodine (I₂) ** | Reacts with Mg to form MgI₂, etching the surface and disrupting the MgO layer. reddit.com | A single small crystal | Disappearance of the purple/brown iodine color. |

| 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethylene gas, cleaning the surface. wikipedia.org | A few drops | Evolution of ethylene gas bubbles. |

| Lithium Chloride (LiCl) | Increases solubility and reactivity of the Grignard reagent (used in exchange reactions). | Stoichiometric amounts | Not an initiator; enhances rate of formation/reaction. |

Alternative Synthetic Routes and Scalability Considerations

Beyond the direct reaction of 2-bromo-(phenylmethoxy)oxane with magnesium metal, alternative routes can be employed, particularly for preparing functionalized Grignard reagents that may not be accessible via the classical method. One significant alternative is the halogen-magnesium exchange reaction . This method involves reacting an organic halide with a pre-formed, simple Grignard reagent, such as isopropylmagnesium chloride. This can be particularly useful if the target halide is more reactive towards exchange than the starting Grignard reagent's organic group. The use of additives like lithium chloride can significantly accelerate these exchange reactions. researchgate.net Another route involves transmetallation from other organometallic compounds, such as organolithium or organozinc species. researchgate.netwikipedia.org

When considering the production of 2-(phenylmethoxy)oxane magnesium bromide on a larger scale, significant safety and process control challenges arise. The formation of Grignard reagents is highly exothermic, and the rate of reaction can be difficult to control, often featuring an unpredictable induction period followed by a sudden, rapid temperature increase.

To address these scalability issues, modern chemical manufacturing is increasingly moving from traditional batch processing to continuous flow synthesis . researchgate.netresearchgate.net In a flow setup, the organic halide solution is pumped through a packed-bed reactor containing magnesium turnings. This approach offers several advantages:

Superior Heat Management: The high surface-area-to-volume ratio of the flow reactor allows for efficient removal of the heat generated during the reaction, preventing dangerous temperature spikes. researchgate.net

Enhanced Safety: The small reaction volume at any given moment significantly reduces the risk associated with a runaway reaction. researchgate.net

Improved Selectivity: Continuous processes can minimize the formation of byproducts, such as the Wurtz coupling product, where the Grignard reagent reacts with unreacted organic halide. researchgate.net

Consistency and Control: Automated flow systems allow for precise control over reaction parameters like temperature, flow rate, and residence time, leading to a more consistent and reproducible product quality. researchgate.net

The scalability of Grignard reagent synthesis, including that of 2-(phenylmethoxy)oxane magnesium bromide, is greatly enhanced by adopting continuous flow technology, which provides a safer, more efficient, and more controllable manufacturing process compared to traditional batch methods. researchgate.netresearchgate.net

Reactivity Profile of 2 Phenylmethoxy Oxane Magnesium Bromide in Organic Transformations

Nucleophilic Addition Reactions

As a strong nucleophile, 2-(phenylmethoxy)oxane magnesium bromide readily participates in addition reactions with a variety of polarized unsaturated functional groups.

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters) for Alcohol Synthesis

The addition of Grignard reagents to carbonyl compounds is a fundamental method for synthesizing alcohols. The reaction involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the alcohol.

Aldehydes and Ketones: The reaction of 2-(phenylmethoxy)oxane magnesium bromide with aldehydes is expected to produce secondary alcohols, while its reaction with ketones would yield tertiary alcohols. Benzyl (B1604629) Grignard reagents are known to react with cyclic β-alkoxy-α,β-unsaturated trifluoromethyl ketones via 1,2-addition to give unsaturated allylic alcohols in high yields. This suggests that the title compound would likely favor direct addition to the carbonyl group over conjugate addition in similar systems.

Esters: Esters react with two equivalents of a Grignard reagent. The first addition results in a ketone intermediate after the elimination of an alkoxide. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol. Therefore, the reaction of 2-(phenylmethoxy)oxane magnesium bromide with an ester would be expected to yield a tertiary alcohol with two identical 2-(phenylmethoxy)oxane substituents.

The table below illustrates the expected products from the reaction of 2-(phenylmethoxy)oxane magnesium bromide with representative carbonyl compounds.

| Carbonyl Substrate | Expected Alcohol Product | Product Class |

| Formaldehyde | (2-(Phenylmethoxy)oxan-2-yl)methanol | Primary Alcohol |

| Acetaldehyde (B116499) | 1-(2-(Phenylmethoxy)oxan-2-yl)ethan-1-ol | Secondary Alcohol |

| Acetone | 2-(2-(Phenylmethoxy)oxan-2-yl)propan-2-ol | Tertiary Alcohol |

| Ethyl Acetate | 2-(2-(Phenylmethoxy)oxan-2-yl)-1,1-bis(2-(phenylmethoxy)oxan-2-yl)ethanol | Tertiary Alcohol |

Additions to Epoxides and Ring-Opening Reactions

Grignard reagents are effective nucleophiles for the ring-opening of epoxides, which are strained three-membered cyclic ethers. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

The regioselectivity of the attack is primarily governed by steric hindrance. The Grignard reagent will preferentially attack the less substituted carbon of the epoxide ring. The reaction results in the formation of a new carbon-carbon bond and, after acidic workup, a β-hydroxy ether or alcohol. Given the steric bulk of the 2-(phenylmethoxy)oxane group, it is expected that its reactions with unsymmetrical epoxides would exhibit high regioselectivity for the least sterically hindered carbon.

The general mechanism involves the nucleophilic attack on the epoxide carbon, followed by protonation of the resulting alkoxide.

| Epoxide Substrate | Expected Ring-Opened Product | Key Features of Reaction |

| Ethylene (B1197577) Oxide | 2-(2-(Phenylmethoxy)oxan-2-yl)ethan-1-ol | Attack on an unsubstituted carbon, forms a primary alcohol. |

| Propylene Oxide | 1-(2-(Phenylmethoxy)oxan-2-yl)propan-2-ol | Preferential attack at the less substituted (terminal) carbon. |

| Styrene Oxide | 2-(2-(Phenylmethoxy)oxan-2-yl)-1-phenylethan-1-ol | Potential for attack at the benzylic carbon due to electronic stabilization, though steric factors are significant. |

Carboxylation Reactions with Carbon Dioxide for Carboxylic Acid Formation

The reaction of Grignard reagents with carbon dioxide (often in the form of dry ice) is a classic and reliable method for the synthesis of carboxylic acids. The reaction mechanism involves the nucleophilic addition of the Grignard's carbanion to one of the C=O bonds of carbon dioxide. This forms a magnesium carboxylate salt, which upon protonation with aqueous acid, yields the corresponding carboxylic acid.

This carboxylation reaction effectively adds one carbon atom to the organic framework of the Grignard reagent. Thus, reacting 2-(phenylmethoxy)oxane magnesium bromide with carbon dioxide is expected to produce 2-(phenylmethoxy)oxane-2-carboxylic acid.

Reaction Scheme:

Nucleophilic Attack: The 2-(phenylmethoxy)oxan-2-yl carbanion attacks the electrophilic carbon of CO₂.

Formation of Carboxylate Salt: A magnesium salt of 2-(phenylmethoxy)oxane-2-carboxylate is formed.

Protonation: Acidic workup protonates the carboxylate to yield the final carboxylic acid product.

Reactions with Imines and Related Electrophiles

Imines, which contain a carbon-nitrogen double bond, are electrophilic at the carbon atom and can undergo nucleophilic addition reactions with Grignard reagents to form amines. This reaction is analogous to the addition to carbonyl compounds.

Research on the reactions of Grignard reagents containing benzyloxy moieties, such as [6-(benzyloxy)hexyl]magnesium bromide, with chiral aldimines has been reported to produce the corresponding addition products. For instance, the reaction with certain α-chiral aldimines can proceed with high diastereoselectivity, yielding trans-substituted pyrrolidinones after a cascade process. The reaction of [6-(benzyloxy)hexyl]magnesium bromide was shown to generate the desired product in a 60% yield with a 90:10 diastereomeric ratio favoring the trans isomer. This indicates that the benzyloxy group does not inhibit the reaction and that such reagents are competent nucleophiles for addition to imines. It is therefore anticipated that 2-(phenylmethoxy)oxane magnesium bromide would react similarly with imines to afford the corresponding α-substituted amines after workup.

| Imine Substrate | Expected Amine Product |

| N-Benzylidenemethanamine | 1-Phenyl-1-(2-(phenylmethoxy)oxan-2-yl)-N-methylmethanamine |

| N-(Propan-2-ylidene)propan-2-amine | 2-Methyl-1-(2-(phenylmethoxy)oxan-2-yl)-N-(propan-2-yl)propan-2-amine |

Carbon-Carbon Bond Formation Beyond Carbonyl Addition

Substitution Reactions with Halides and Other Electrophiles

While Grignard reagents are most commonly used for additions to carbonyls and other multiple bonds, they can also act as nucleophiles in substitution reactions, particularly in cross-coupling reactions with organic halides. These reactions, often catalyzed by transition metals like iron, palladium, or nickel, are powerful methods for forming new carbon-carbon bonds.

The direct reaction of a Grignard reagent with a primary or secondary alkyl halide can be slow and may be complicated by side reactions. However, in the presence of a suitable catalyst, cross-coupling can be efficient. For example, alkyl bromides have been shown to react with allylmagnesium bromide in THF without a catalyst. Nucleophilic substitution reactions of benzyl bromides with various nucleophiles typically proceed via an SN2-type mechanism.

Given this precedent, it is expected that 2-(phenylmethoxy)oxane magnesium bromide could participate in catalyzed cross-coupling reactions with alkyl or aryl halides to form substituted tetrahydropyran (B127337) derivatives. The success and efficiency of such a reaction would likely depend on the choice of catalyst and reaction conditions.

| Electrophile | Expected Product | Reaction Type |

| Benzyl Bromide | 2-Benzyl-2-(phenylmethoxy)oxane | Cross-Coupling |

| Iodobenzene | 2-Phenyl-2-(phenylmethoxy)oxane | Catalyzed Cross-Coupling (e.g., Kumada coupling) |

| Allyl Bromide | 2-Allyl-2-(phenylmethoxy)oxane | Cross-Coupling |

Cross-Coupling Reactions (e.g., Transition Metal-Catalyzed Couplings)

2-(Phenylmethoxy)oxane magnesium bromide, a Grignard reagent, participates in various transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. Iron-catalyzed cross-coupling reactions, in particular, have been a significant area of research due to iron's abundance and low toxicity compared to other transition metals like palladium and nickel. bris.ac.ukacgpubs.org

The general mechanism for iron-catalyzed cross-coupling reactions involves the in situ reduction of an iron salt (e.g., Fe(acac)₃) by the Grignard reagent to form a low-valent iron species. acgpubs.org This active catalytic species then undergoes oxidative addition with an organic halide. The subsequent transmetalation with the Grignard reagent, in this case, 2-(phenylmethoxy)oxane magnesium bromide, forms a diorganoiron intermediate. Finally, reductive elimination yields the cross-coupled product and regenerates the active iron catalyst. acgpubs.org

The efficiency and selectivity of these reactions can be influenced by several factors, including the choice of catalyst, solvent, and the nature of the coupling partners. For instance, iron complexes with specific ligands can enhance the catalytic activity and selectivity of the coupling process. nii.ac.jpresearchgate.net The solvent also plays a crucial role; ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the Grignard reagent. nii.ac.jp

While palladium catalysts are widely used for their high efficiency in cross-coupling reactions, iron catalysts offer a more sustainable alternative. bris.ac.uknih.govnih.gov Research has demonstrated the successful coupling of various Grignard reagents with a range of organic halides using iron catalysts, highlighting the versatility of this methodology. acgpubs.org For example, aryl Grignard reagents have been successfully coupled with alkyl halides in the presence of an iron catalyst. nii.ac.jp

| Catalyst System | Electrophile | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| FeCl₂(dppm) | Aryl Chloride | Alkylmagnesium Bromide | Alkyl-Aryl Compound | Low |

| Fe(acac)₃ | Aryl Triflates | Alkylmagnesium Reagents | Alkyl-Aryl Compound | High |

| PdCl₂(dppf)·CH₂Cl₂ | Benzyl Bromide | Potassium Phenyltrifluoroborate | Diphenylmethane | High |

| CuI | Alkyl Bromide | Arylmagnesium Bromide | Alkyl-Aryl Compound | Good |

Stereoselective and Regioselective Reactions

Diastereoselective Additions Controlled by the 2-(Phenylmethoxy)oxane Moiety

The 2-(phenylmethoxy)oxane moiety in the Grignard reagent can exert significant stereocontrol in addition reactions to prochiral carbonyl compounds, leading to the formation of diastereomeric products in unequal amounts. This diastereoselectivity is often governed by steric and electronic interactions between the Grignard reagent and the substrate.

One of the guiding principles in predicting the stereochemical outcome of such reactions is Cram's rule of asymmetric induction. This model rationalizes the preferential formation of one diastereomer by considering the steric hindrance of the substituents on the adjacent chiral center. The bulky 2-(phenylmethoxy)oxane group will orient itself to minimize steric interactions with the incoming nucleophile and the substituents on the carbonyl carbon, thereby directing the attack of the Grignard reagent from the less hindered face.

Chelation control can also play a crucial role in directing the stereochemical outcome. nih.gov If the substrate contains a Lewis basic atom (e.g., an oxygen or nitrogen) in a suitable position, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom, forming a rigid cyclic intermediate. This chelation restricts the conformational freedom of the molecule and can lead to a highly diastereoselective addition. The stereoselectivity in such cases is often dependent on the nature of the chelating group and the reaction conditions. nih.gov

The diastereoselectivity of Grignard additions can be influenced by the halide present in the reagent (the "halide effect"). nih.gov For instance, alkyl magnesium iodides have been shown to achieve higher levels of diastereoselectivity in certain reactions compared to their bromide or chloride counterparts. nih.gov This effect is attributed to the difference in Lewis acidity of the chelated magnesium alkoxide intermediate. nih.gov

Enantioselective Transformations Utilizing Chiral Auxiliaries or Ligands

Enantioselective transformations involving Grignard reagents can be achieved by employing chiral auxiliaries or chiral ligands. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate or reagent to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Various chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. wikipedia.org For instance, oxazolidinones, derived from chiral amino alcohols, are widely used as chiral auxiliaries in aldol (B89426) reactions. researchgate.net When attached to a carbonyl compound, the oxazolidinone auxiliary directs the approach of the Grignard reagent, leading to the formation of one enantiomer in excess.

Alternatively, enantioselectivity can be induced by using a chiral ligand that coordinates to the magnesium atom of the Grignard reagent. The chiral ligand creates a chiral environment around the reactive center, leading to a preferential attack on one of the enantiotopic faces of the prochiral substrate. Chiral N,N'-dioxides, in combination with magnesium salts, have been shown to be effective catalysts for enantioselective rearrangements of ammonium (B1175870) ylides generated in situ. nih.govscispace.com

The choice of chiral auxiliary or ligand is critical for achieving high enantioselectivity. The ideal auxiliary or ligand should be readily available in both enantiomeric forms, easily attached and removed, and should induce a high degree of stereocontrol.

| Chiral Auxiliary/Ligand | Reaction Type | Stereoselectivity Outcome |

|---|---|---|

| Oxazolidinones | Aldol Addition | High diastereoselectivity and enantioselectivity |

| Camphorsultam | Michael Addition | High diastereoselectivity |

| Pseudoephedrine | Alkylation | High enantioselectivity |

| Chiral N,N'-dioxide/Mg(II) complex | wikipedia.org-Rearrangement | High enantioselectivity |

Regioselectivity in Reactions with Polyfunctionalized Substrates

When a substrate contains multiple reactive sites, the regioselectivity of the Grignard addition becomes a critical consideration. The 2-(phenylmethoxy)oxane magnesium bromide can potentially react with different functional groups within the same molecule. The outcome of such reactions is determined by a combination of factors, including the relative reactivity of the functional groups, steric hindrance, and the presence of directing groups.

In general, Grignard reagents are highly reactive towards carbonyl groups of aldehydes and ketones. wvu.edu Therefore, in a molecule containing both a ketone and a less reactive functional group like an ester, the Grignard reagent will preferentially add to the ketone. However, with an excess of the Grignard reagent, reaction at both sites may occur. wvu.edu

The regioselectivity can also be controlled by the use of directing groups. A functional group that can coordinate with the magnesium atom of the Grignard reagent can direct the reagent to a nearby reactive site. This intramolecular delivery can lead to a high degree of regioselectivity that might not be achievable otherwise. For example, a hydroxyl group can direct the Grignard reagent to a neighboring carbonyl group.

In the case of polyhalogenated aromatic and heteroaromatic compounds, regioselective bromine-magnesium exchange can be achieved by using specific Grignard reagents or by tuning the reaction conditions. nih.gov This allows for the selective formation of a Grignard reagent at a specific position, which can then be reacted with an electrophile to introduce a substituent at that site. nih.gov

Side Reactions and Competing Pathways

The reaction of 2-(phenylmethoxy)oxane magnesium bromide can be accompanied by several side reactions and competing pathways that can lower the yield of the desired product. researchgate.netmnstate.edu Understanding these side reactions is crucial for optimizing the reaction conditions to favor the intended transformation.

Enolization: One of the most common side reactions of Grignard reagents with ketones is enolization. rsc.org The Grignard reagent can act as a base and abstract an acidic α-proton from the ketone, forming a magnesium enolate. This pathway is particularly significant with sterically hindered ketones and bulky Grignard reagents. The extent of enolization versus addition depends on the steric bulk of both the Grignard reagent and the ketone, as well as the reaction temperature.

Reduction: Grignard reagents with β-hydrogens can reduce a carbonyl compound to the corresponding alcohol. This reaction proceeds through a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction). The Grignard reagent transfers a hydride to the carbonyl carbon, resulting in the formation of an alcohol after workup.

Multiple Additions: In reactions with esters and acid chlorides, it is common to observe the addition of two equivalents of the Grignard reagent. wvu.edu After the initial addition to the carbonyl group, the resulting tetrahedral intermediate can collapse, eliminating a leaving group (e.g., an alkoxide or chloride) to form a ketone. This newly formed ketone is often more reactive than the starting ester or acid chloride and can readily react with a second equivalent of the Grignard reagent to form a tertiary alcohol. wvu.edu

Wurtz Coupling: Homocoupling of the Grignard reagent to form a dimer is another possible side reaction. This can be promoted by the presence of certain metal impurities or by reaction with unreacted alkyl halide.

| Side Reaction | Description | Factors Favoring the Side Reaction |

|---|---|---|

| Enolization | Abstraction of an acidic α-proton from a carbonyl compound. | Sterically hindered ketones and bulky Grignard reagents. |

| Reduction | Reduction of a carbonyl compound to an alcohol. | Grignard reagents with β-hydrogens. |

| Multiple Additions | Addition of two equivalents of the Grignard reagent to esters or acid chlorides. | High reactivity of the intermediate ketone. |

| Wurtz Coupling | Homocoupling of the Grignard reagent. | Presence of metal impurities or unreacted alkyl halide. |

Mechanistic Investigations of 2 Phenylmethoxy Oxane Magnesium Bromide Reactions

Kinetics of Grignard Reagent Formation and Reaction

The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal. The kinetics of this process are often characterized by an induction period, after which the reaction can become highly exothermic. This induction period is associated with the removal of a passivating layer of magnesium oxide from the metal surface, exposing fresh, reactive magnesium. For substrates like 2-(phenylmethoxy)oxane bromide, the ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), plays a crucial role not only in solvating the resulting Grignard reagent but also in influencing the kinetics of its formation. Ethereal solvents are adept at solvating the magnesium cation, which helps to stabilize the organometallic compound as it forms. utexas.edu

Once formed, the kinetics of the reactions of 2-(phenylmethoxy)oxane magnesium bromide, for instance, in nucleophilic additions to carbonyl compounds, are also heavily dependent on the solvent and the concentration of the Grignard reagent. These factors influence the aggregation state and the position of the Schlenk equilibrium, which in turn affect the nucleophilicity and reactivity of the organomagnesium species. researchgate.netresearchgate.net

Detailed Mechanisms of Nucleophilic Addition (e.g., Six-Membered Ring Transition States)

The nucleophilic addition of Grignard reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. For Grignard reagents containing ether functionalities, such as magnesium;2-(phenylmethoxy)oxane;bromide, the mechanism can be intricate due to the potential for intramolecular coordination. The addition to an aldehyde or ketone typically proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. chemistrysteps.com

A widely accepted model for the transition state of this reaction, particularly with substrates capable of chelation, involves a six-membered ring structure. wikipedia.org In the case of a reaction between 2-(phenylmethoxy)oxane magnesium bromide and a carbonyl compound, the magnesium atom can coordinate with both the carbonyl oxygen and one of the oxygen atoms of the tetrahydropyran (B127337) ring or the benzyloxy group. This chelation-controlled mechanism can impart a high degree of stereoselectivity to the reaction. The rigid, chair-like six-membered transition state orients the reacting molecules in a predictable manner, leading to the preferential formation of one stereoisomer. ntu.edu.twnih.gov

Computational studies have provided further insight into these transition states, suggesting that for dimeric Grignard reagents, the reaction can proceed through a mechanism where one magnesium atom coordinates to the carbonyl oxygen while the other delivers the nucleophilic group. researchgate.netrsc.org The stereochemical outcome of such additions to cyclic ethers is a subject of ongoing research, with the interplay of steric and electronic effects in the transition state being critical. leah4sci.com

Influence of Schlenk Equilibrium on Reactivity and Speciation in Solution

In solution, Grignard reagents are not simple monomeric species of the formula RMgX. They exist in a complex equilibrium known as the Schlenk equilibrium:

2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

The position of this equilibrium is influenced by several factors, including the nature of the R group, the halogen (X), the solvent, and the concentration. wikipedia.orgacs.org For ethereal Grignard reagents like this compound, the solvent plays a particularly significant role. In strongly coordinating solvents like THF, the equilibrium tends to favor the monomeric RMgX species, as the solvent molecules effectively solvate the magnesium center. acs.orglibretexts.org In less coordinating solvents like diethyl ether, or at higher concentrations, dimeric or higher oligomeric structures may be more prevalent. wikipedia.orgacs.org

| Species | General Reactivity | Favored in |

| RMgX | Moderately Nucleophilic | Strongly coordinating solvents (e.g., THF) |

| MgR₂ | Highly Nucleophilic | Less coordinating solvents (e.g., Et₂O), higher concentrations |

| MgX₂ | Lewis Acidic, can act as a catalyst | Equilibrium product |

Role of Aggregation and Solvation in Reaction Pathways

Closely related to the Schlenk equilibrium is the phenomenon of aggregation. Grignard reagents in ethereal solutions can exist as monomers, dimers, and larger aggregates. wikipedia.orgacs.org The degree of aggregation is influenced by the same factors that affect the Schlenk equilibrium. Solvation plays a key role in determining the aggregation state. Solvent molecules, typically ethers, coordinate to the magnesium center, breaking up larger aggregates into smaller, more reactive species. nih.gov

Studies on Radical Intermediates in Grignard Formation and Reactions

The formation of Grignard reagents is now widely accepted to proceed through a mechanism involving radical intermediates. utexas.edualfredstate.edu The initial step is a single-electron transfer (SET) from the magnesium metal to the organic halide, forming a radical anion which then fragments to an alkyl radical and a halide anion. utexas.edu This alkyl radical can then react with the magnesium surface to form the Grignard reagent.

While the formation of Grignard reagents involves radicals, their subsequent reactions, such as nucleophilic addition to carbonyls, are generally considered to be polar, ionic-type reactions. However, under certain conditions, particularly with sterically hindered ketones or substrates with low reduction potentials, a SET mechanism can also operate in the reaction of Grignard reagents, leading to the formation of ketyl radical intermediates. acs.org

Catalytic and Additive Effects on Reaction Mechanisms

Activation by Alkali-Metal Alkoxides

A particularly relevant class of additives for modifying Grignard reagent reactivity is alkali-metal alkoxides. The addition of substances like lithium alkoxides can lead to the formation of "ate" complexes, which are more reactive than the parent Grignard reagent. These mixed-metal species can exhibit enhanced nucleophilicity and may follow different reaction pathways. The exact nature of the activating effect is a subject of ongoing research but is thought to involve the formation of more ionic and less aggregated organometallic species. The alkali-metal cation can also play a role in coordinating to the substrate and activating it towards nucleophilic attack.

Mechanism of Transition Metal Catalysis in Cross-Couplings

The cross-coupling reactions of organomagnesium halides, such as this compound, are predominantly facilitated by transition metal catalysts, with nickel, palladium, and iron complexes being the most extensively studied. The generally accepted mechanistic framework for these transformations involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. However, the specific nature of these steps, including the oxidation states of the metal and the stereochemical outcome, can vary significantly depending on the transition metal used, the ligands, and the structure of the Grignard reagent.

For Grignard reagents derived from cyclic ethers like 2-(phenylmethoxy)oxane, the mechanism is of particular interest due to the involvement of a C(sp³)-O bond cleavage. Research on structurally similar benzylic ethers has provided significant insights into the plausible mechanistic pathways.

Nickel-Catalyzed Cross-Couplings:

Nickel catalysts have been shown to be particularly effective for the cross-coupling of benzylic ethers, including those with a tetrahydropyran moiety, with Grignard reagents. nih.govsemanticscholar.org Mechanistic studies on these systems strongly suggest a stereospecific pathway, which has important implications for the catalytic cycle. nih.govsemanticscholar.orgacs.org

A key finding is that these reactions often proceed with a high degree of stereochemical fidelity, typically with inversion of configuration at the electrophilic carbon center. nih.govacs.org This observation is consistent with a polar, two-electron oxidative addition mechanism rather than a process involving radical intermediates, which would likely lead to racemization. semanticscholar.org The proposed catalytic cycle for a nickel-catalyzed cross-coupling of a generic 2-alkoxytetrahydropyran with a Grignard reagent (R-MgBr) is illustrated below:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-O bond of the 2-(phenylmethoxy)oxane to a low-valent nickel(0) complex. This is often considered the rate-determining step. acs.org Coordination of the arene (phenyl) group to the nickel center is believed to accelerate this step by stabilizing the transition state. acs.org This step results in the formation of a nickel(II) intermediate.

Transmetalation: The organonickel(II) intermediate then undergoes transmetalation with the Grignard reagent (e.g., this compound). In this step, the organic group from the Grignard reagent displaces the halide on the nickel center, forming a diorganonickel(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the diorganonickel(II) complex. This step forms the new carbon-carbon bond of the product and regenerates the active nickel(0) catalyst, allowing it to re-enter the catalytic cycle.

Investigations into Ni(I)-catalyzed Kumada cross-coupling reactions have also indicated that a Ni(I) intermediate can be the catalytically active species. mdpi.comresearchgate.net In such cases, the catalytic cycle would involve Ni(I) and Ni(III) intermediates. The reduction of a Ni(II) precatalyst by the Grignard reagent can generate the active Ni(I) species. mdpi.com

The choice of ligand on the nickel catalyst can be crucial. For instance, in reactions involving methylmagnesium iodide, bidentate phosphine (B1218219) ligands like rac-BINAP or DPEPhos have been found to give high yields and stereospecificity. nih.gov For other Grignard reagents, Ni(dppe)Cl₂ has been identified as an effective catalyst. acs.org

Below is a table summarizing the performance of different nickel catalysts in the cross-coupling of a model benzylic ether substrate, which serves as an analogue for 2-(phenylmethoxy)oxane.

| Catalyst | Ligand | Grignard Reagent | Yield (%) | Stereospecificity (% ee/er) |

|---|---|---|---|---|

| Ni(cod)₂ | rac-BINAP | MeMgI | 85 | 95% ee |

| Ni(cod)₂ | DPEPhos | MeMgI | 88 | 94% ee |

| Ni(dppe)Cl₂ | dppe | PhMgBr | 92 | 98:2 er |

| Ni(dppe)Cl₂ | dppe | n-BuMgBr | 78 | 97:3 er |

Palladium-Catalyzed Cross-Couplings:

Palladium complexes are also widely used for cross-coupling reactions involving Grignard reagents. rsc.org The general mechanistic framework is similar to that of nickel, involving Pd(0) and Pd(II) intermediates. However, palladium-catalyzed cross-couplings of C(sp³)-O bonds in ethers are generally more challenging and less common than those involving C(sp²)-X bonds. The high strength of the C-O bond often requires more reactive catalyst systems. nih.gov The use of specialized, bulky phosphine ligands is often necessary to promote the oxidative addition step. rsc.org

Iron-Catalyzed Cross-Couplings:

Iron catalysts have emerged as a more economical and environmentally friendly alternative to nickel and palladium for cross-coupling reactions. acgpubs.orgresearchgate.netacs.org The mechanism of iron-catalyzed cross-couplings is often more complex and can involve different pathways compared to nickel and palladium. It is generally believed that the reaction of an iron salt with the Grignard reagent leads to the formation of low-valent iron cluster species, such as [Fe(MgX)₂], which are considered the active catalytic species. acgpubs.orgacs.org

Some studies suggest the involvement of organoferrate species as active catalysts in these reactions. nih.gov The catalytic cycle may proceed through various oxidation states of iron, and the possibility of radical pathways, especially with certain substrates, cannot always be excluded. However, for substrates prone to stereochemical analysis, the degree of stereospecificity can help to elucidate the dominant pathway. The mild reaction conditions often employed in iron-catalyzed couplings make them compatible with a range of functional groups. acs.org

The table below provides a summary of the key mechanistic features for different transition metal catalysts in the context of cross-coupling reactions relevant to this compound.

| Transition Metal | Proposed Active Species | Key Mechanistic Features | Stereochemical Outcome (for C(sp³)-O cleavage) |

|---|---|---|---|

| Nickel | Ni(0) / Ni(I) | Two-electron oxidative addition-reductive elimination. Arene coordination accelerates oxidative addition. | Typically high stereospecificity (inversion of configuration). |

| Palladium | Pd(0) | Similar to Nickel, but C-O activation is more challenging. Requires specialized ligands. | Variable, depends on substrate and catalyst system. |

| Iron | Low-valent iron clusters (e.g., [Fe(MgX)₂]) or organoferrates | Can involve various oxidation states. The exact mechanism is often debated and can be substrate-dependent. | Less studied for this specific substrate class; can be stereoablative if radical pathways are involved. |

Spectroscopic and Structural Elucidation of 2 Phenylmethoxy Oxane Magnesium Bromide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds in solution.

¹H and ¹³C NMR spectroscopy would be instrumental in confirming the formation of the Grignard reagent and characterizing its structure.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the phenylmethoxy and oxane groups. The protons on the carbon atom bearing the magnesium (the α-carbon) would exhibit a significant upfield shift compared to the precursor halide, a hallmark of Grignard reagent formation due to the increased electron density provided by the electropositive magnesium atom. Signals for the benzylic protons and the phenyl ring protons would also be present and their chemical shifts would provide information about the electronic environment.

¹³C NMR: Similarly, the carbon NMR spectrum would show a pronounced upfield shift for the α-carbon atom directly bonded to magnesium. The chemical shifts of the other carbon atoms in the oxane and phenylmethoxy moieties would also be influenced by the formation of the organometallic bond, providing further confirmation of the structure.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and have not been experimentally verified from a cited source.

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| C-Mg (α-carbon) | ~1.0 - 2.0 | ~10 - 20 |

| Oxane Protons | ~1.5 - 4.0 | ~20 - 70 |

| Benzylic (CH₂) | ~4.5 - 5.0 | ~70 - 80 |

| Phenyl Protons | ~7.2 - 7.4 | ~127 - 138 |

Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful technique for studying the size of molecules and their aggregation state in solution. Grignard reagents are known to exist in complex equilibria (the Schlenk equilibrium) involving monomers, dimers, and other aggregates, often coordinated with solvent molecules like tetrahydrofuran (B95107) (THF).

A DOSY experiment on 2-(phenylmethoxy)oxane magnesium bromide in THF would provide diffusion coefficients for the various species present. Larger aggregates would diffuse more slowly and thus have smaller diffusion coefficients. This data would allow for the determination of the hydrodynamic radii of the different magnesium-containing species, shedding light on the extent of aggregation and the nature of the solvated complexes.

Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination Studies

Infrared spectroscopy is primarily used to identify functional groups and can also provide insights into coordination. For 2-(phenylmethoxy)oxane magnesium bromide, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkages of the oxane and benzyloxy groups. The most significant information would come from shifts in the C-O stretching frequencies upon coordination of the ether oxygen atoms to the magnesium center. This coordination is a common feature in functionalized Grignard reagents and influences their structure and reactivity. The absence of the C-Br stretching frequency of the starting material would also confirm the formation of the Grignard reagent.

A table of expected characteristic IR absorption bands is provided below. These are general ranges and have not been sourced from experimental data for the specific compound.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C-O-C (ether) | 1050 - 1150 |

X-ray Crystallography for Solid-State Structure Determination of Magnesium Complexes and Adducts

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. If suitable crystals of 2-(phenylmethoxy)oxane magnesium bromide or its adducts (for example, with THF or other ligands) could be obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and the coordination geometry around the magnesium atom.

It would be expected that the magnesium center is coordinated by the organic residue, the bromide ion, and likely one or more solvent molecules (e.g., THF), typically resulting in a tetrahedral geometry. The crystal structure could also reveal the presence of dimeric or polymeric structures held together by bridging halides or organic groups. Such a structure would provide invaluable insight into the fundamental nature of this Grignard reagent.

Other Spectroscopic Techniques (e.g., Mass Spectrometry if applicable for structural fragments)

Mass spectrometry of Grignard reagents is challenging due to their high reactivity and low volatility. However, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could potentially be used to observe ions corresponding to aggregates or fragments of the Grignard reagent. The fragmentation pattern would be complex but could offer clues about the connectivity and stability of different parts of the molecule and its complexes. For instance, characteristic fragments corresponding to the loss of the benzyloxy group or cleavage of the oxane ring might be observed.

Computational Chemistry and Theoretical Modeling of 2 Phenylmethoxy Oxane Magnesium Bromide

Investigation of Reaction Transition States and Energy Landscapes

The study of reaction mechanisms through computational chemistry hinges on identifying and characterizing transition states (TS) and mapping the potential energy surface that connects reactants, intermediates, and products. For Grignard reactions, Density Functional Theory (DFT) has proven to be a particularly powerful method for these investigations. researchgate.netnih.govnaiss.se

Computational studies on model Grignard additions to carbonyl compounds have revealed that the reaction often proceeds through a four-centered transition state. nih.govresearchgate.net In this concerted, polar mechanism, the formation of the new carbon-carbon bond and the oxygen-magnesium bond occurs simultaneously. nih.gov The structure of the transition state for the addition step involves an interaction between the alkyl group of the Grignard reagent and the carbonyl carbon, facilitated by the coordination of the carbonyl oxygen to the magnesium atom. nih.govresearchgate.net

Ab initio molecular dynamics and enhanced-sampling methods allow for an unbiased exploration of the reaction's conformational space, providing a detailed picture of the energy landscape. acs.org These calculations can determine the activation energies (ΔA‡) for different potential pathways. For instance, studies on the reaction of methylmagnesium chloride with acetaldehyde (B116499) have shown that multiple pathways involving different forms of the Grignard reagent (mononuclear, dinuclear) can occur in parallel with a relatively small range of activation energies. acs.org The most reactive species are not necessarily the most abundant but those that lead to the lowest energy transition state. acs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net

| Reacting Species/Pathway | Description | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Mononuclear (geminal) | Substrate and nucleophile on the same Mg center | 6.5 - 8.7 | acs.org |

| Dinuclear (vicinal) | Substrate and nucleophile on adjacent Mg centers | ~13.0 | acs.org |

| Linear Dimeric Path | Reaction with a linear dimeric form of the Grignard reagent | Lower than monomeric path | acs.orgnih.gov |

Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity

One of the most significant applications of computational chemistry in the context of 2-(phenylmethoxy)oxane magnesium bromide is in predicting and explaining the selectivity of its reactions. rsc.org Given the chiral nature of the 2-substituted oxane ring, understanding the factors that control stereoselectivity is crucial.

Computational models can predict the stereochemical outcome of a reaction by calculating the energies of the diastereomeric transition states. rsc.org The pathway with the lower transition state energy is kinetically favored and leads to the major product. This approach has been successfully used to understand the asymmetric addition of Grignard reagents to ketones and aldehydes in the presence of chiral ligands. nih.gov For a reagent like 2-(phenylmethoxy)oxane magnesium bromide, the intrinsic chirality of the ligand ether can direct the approach of the substrate, leading to a stereoselective C-C bond formation.

DFT calculations can model the key intermediate complexes formed between the Grignard reagent, any coordinating ligands (including the solvent), and the substrate. nih.gov By analyzing the geometries and relative stabilities of these pre-reaction complexes and the subsequent transition states, researchers can rationalize the observed stereoselectivity. For example, a computational study on a ligand-mediated asymmetric Grignard addition showed that a specific configuration of the key chiral nitrogen in the magnesium complex was energetically more stable, making it the likely intermediate in the stereoselective process. nih.gov The stereochemical outcome in reactions with complex reagents can be controlled by a combination of factors, including the chirality of substituents on the reagent itself. rsc.org

| Factor | Computational Approach | Impact on Selectivity | Reference |

|---|---|---|---|

| Chiral Ligand Structure | DFT energy calculations of diastereomeric transition states | The ligand creates a chiral pocket around the Mg center, favoring one approach of the substrate. | nih.gov |

| Substrate Coordination | Modeling of pre-reaction complexes | Specific coordination geometry (e.g., to minimize steric hindrance) pre-organizes the reactants for a selective reaction. | nih.gov |

| Reagent Aggregation State | Calculation of monomeric vs. dimeric reaction pathways | The aggregation state (monomer, dimer) can influence the geometry of the transition state and thus the stereochemical outcome. | nih.gov |

| Solvent Coordination | Explicit and implicit solvation models | Coordinating solvent molecules compete with the substrate and can influence the stability of different transition states. | acs.org |

Modeling of Magnesium-Ligand Interactions and Solvation Effects

The structure and reactivity of Grignard reagents are profoundly influenced by their interactions with solvent molecules and other ligands. nih.gov Computational modeling is essential for understanding these interactions, as the exact nature of the Grignard reagent in solution is complex, often involving an equilibrium between multiple species (the Schlenk equilibrium). nih.govacs.org

2-(Phenylmethoxy)oxane magnesium bromide contains a built-in ether ligand (the oxane ring). Computational studies treat such interactions, as well as those with external solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O), using both explicit and implicit solvation models. mit.eduresearchgate.net In explicit models, a specific number of solvent molecules are included in the quantum mechanical calculation, directly coordinating to the magnesium center. acs.orgnih.gov This "supermolecule" or cluster approach allows for a detailed analysis of the direct Mg-ether interactions. researchgate.net Implicit models, such as the Polarizable Continuum Model (PCM), treat the bulk solvent as a continuous dielectric medium, accounting for long-range electrostatic effects. researchgate.net

Studies have shown that the ethereal oxygen directly coordinates to the magnesium, stabilizing the complex and influencing its nuclearity and reaction rates. nih.gov The strength of this solvation increases in the order MgR2 < RMgX < MgX2, and THF is generally a stronger coordinating solvent than Et2O. nih.gov Calculations indicate that magnesium can have more than four groups in its first coordination sphere, often adopting a trigonal bipyramidal or distorted octahedral geometry. nih.govmdpi.com The solvent plays an active role in the reaction mechanism itself, often by stabilizing the transition state by filling an empty coordination site on the magnesium atom. nih.gov

| Property | Computational Finding | Significance | Reference |

|---|---|---|---|

| Coordination Number | Mg can be coordinated by 2 to 4 THF molecules, leading to tetracoordinate or pentacoordinate centers. | The degree of solvation impacts the stability and reactivity of the Grignard species. | researchgate.netacs.org |

| Solvation Energy | Solvation is stronger in THF than in Et2O. The order of increasing solvation energy is Mg(CH3)2 < Mg(CH3)Cl < MgCl2. | Determines the position of the Schlenk equilibrium and the predominant species in solution. | nih.gov |

| Geometry | Coordinated species often adopt distorted trigonal bipyramidal or tetrahedral geometries. | The geometry around the Mg center dictates how a substrate can approach and react. | nih.gov |

| Bond Lengths | Typical Mg-O (THF) bond lengths are calculated and compared with experimental X-ray data. | Provides validation for the computational model and insight into the strength of the interaction. | researchgate.net |

Studies on Electronic Structure and Reactivity Descriptors

Computational quantum chemistry provides a deep understanding of the electronic structure of 2-(phenylmethoxy)oxane magnesium bromide, which is fundamental to its reactivity. The C-Mg bond is highly polarized, giving the carbon atom a significant carbanionic character and making it a potent nucleophile. leah4sci.com

Methods like Natural Bond Orbital (NBO) analysis and Natural Population Analysis (NPA) are used to quantify the charge distribution within the molecule. nih.gov These analyses typically show a large negative charge on the carbon bonded to magnesium and a correspondingly large positive charge on the electropositive magnesium atom. nih.gov This ionic character is a key feature of the Mg-C bond. researchgate.net

Frontier Molecular Orbital (FMO) theory is another powerful tool used to analyze reactivity. The Highest Occupied Molecular Orbital (HOMO) of the Grignard reagent is often localized on the carbanionic carbon, reflecting its nucleophilic nature. The energy of the HOMO is a key reactivity descriptor; a higher HOMO energy generally corresponds to greater nucleophilicity and reactivity. In zwitterionic magnesium complexes, the HOMO has been identified as the carbanion lone pair. nih.gov DFT calculations can also be used to determine various reactivity descriptors, such as electronegativity, hardness, and softness, which help in rationalizing the observed chemical behavior. The electronic structure and bonding interactions can be further interrogated using techniques like Extended Transition State-Natural Orbital Chemical Valence (ETS-NOCV) to dissect the bonding into constituent parts, such as σ-donation and π-backdonation. nih.gov

| Property/Descriptor | Method of Analysis | Typical Finding | Reference |

|---|---|---|---|

| Atomic Charges | Natural Population Analysis (NPA) | Significant negative charge on the carbon atom bonded to Mg; positive charge on the Mg atom. | nih.gov |

| Frontier Orbitals | HOMO-LUMO analysis | The HOMO is localized on the carbanionic carbon, indicating the center of nucleophilicity. | nih.gov |

| Bonding Nature | Natural Bond Orbital (NBO), ETS-NOCV | The Mg-C bond is highly ionic. Bonding between Mg and ligands involves significant σ-donation. | nih.gov |

| Bond Dissociation Energy (BDE) | DFT energy calculations | The Mg-C bond BDE is high, indicating that spontaneous radical formation is unlikely without a substrate. | acs.org |

Advanced Applications in Complex Organic Synthesis

Synthesis of Chiral Alcohols and Amines

The synthesis of chiral alcohols and amines is a cornerstone of modern asymmetric synthesis. Grignard reagents are often employed in diastereoselective additions to chiral aldehydes, ketones, or imines to create new stereocenters. The stereochemical outcome of such reactions can be influenced by factors like chelation control or Felkin-Anh models. nih.gov For a bulky Grignard reagent like magnesium;2-(phenylmethoxy)oxane;bromide, its stereodirecting influence could be significant. However, specific studies detailing its use to generate chiral alcohols or amines with high diastereoselectivity or enantioselectivity are not prominently reported in the surveyed literature. While the general reaction of Grignard reagents with aldehydes and ketones to form secondary and tertiary alcohols respectively is well-established, researchgate.net documented examples specifically employing this compound for the asymmetric synthesis of chiral alcohols and amines are not available.

Application in Natural Product Synthesis and Analogues

The construction of complex natural products often requires the use of highly functionalized building blocks. Grignard reagents are instrumental in the total synthesis of numerous natural products, facilitating key bond formations. nih.govrsc.org A reagent like this compound could theoretically serve as a precursor to segments of polyketide or other oxygenated natural products, with the 2-(phenylmethoxy)oxane moiety acting as a protected lactol or a masked hydroxyl group. Despite this potential, specific examples of its incorporation into the total synthesis of a named natural product or its analogues could not be identified in the available research.

Development of New Synthetic Methodologies and Cascade Reactions

New synthetic methodologies often leverage the unique reactivity of specific reagents to achieve novel transformations. Cascade reactions, which involve multiple bond-forming events in a single operation, are of particular interest for their efficiency. 20.210.105 The development of cascades can be initiated by a Grignard addition. While there is extensive research on cascade reactions initiated by various organometallic reagents, rsc.org methodologies or cascade sequences specifically designed around the reactivity of this compound are not described in the surveyed scientific literature.

Role in Building Complex Molecular Scaffolds

The assembly of complex molecular scaffolds is crucial for drug discovery and materials science. mdpi.com Organometallic reagents, including Grignard reagents, are pivotal in constructing intricate carbon skeletons. The introduction of the 2-(phenylmethoxy)oxane unit could provide a handle for further functionalization or influence the conformational properties of the resulting scaffold. Nevertheless, there is a lack of specific published research that demonstrates the use of this compound as a key component in the deliberate construction of complex molecular scaffolds.

Coordination Chemistry Aspects of Organomagnesium Bromide Complexes

Ligand Coordination Modes with Magnesium Centers

The magnesium center in organomagnesium bromide complexes is a Lewis acidic site that readily coordinates with solvent molecules and other ligands. In ethereal solvents, which are essential for their formation and stability, the magnesium atom is typically stabilized by the coordination of ether oxygen atoms. wikipedia.orglibretexts.org This coordination is crucial for dissolving the organomagnesium species and modulating its reactivity.

Crystal structure analyses of various Grignard reagents have revealed that the magnesium center commonly adopts a tetrahedral geometry. libretexts.orgic.ac.uk In a typical scenario, the magnesium atom is coordinated to the organic group (R), the bromine atom (Br), and two molecules of an ethereal solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org However, the coordination number of magnesium is not fixed and can vary. For instance, with less sterically demanding solvents like THF, five-coordinate magnesium centers have been observed. libretexts.org In some cases, polymeric structures with penta- or hexa-coordinate magnesium centers are formed, especially in the solid state. ic.ac.uk The nature of the organic substituent and the halogen also influences the coordination geometry. libretexts.org

The interaction between the magnesium center and the ligands is primarily through Lewis acid-base interactions, where the lone pairs of electrons on the oxygen atoms of the ether molecules are donated to the vacant orbitals of the magnesium atom. This solvation plays a critical role in the Schlenk equilibrium, which dictates the distribution of species in solution. wikipedia.org

Table 1: Common Coordination Geometries of Magnesium in Organomagnesium Bromide Complexes

| Coordination Number | Geometry | Typical Ligands |

| 4 | Tetrahedral | R, Br, 2 x Ether |

| 5 | Trigonal Bipyramidal | R, Br, 3 x THF or bridging halides |

| 6 | Octahedral | R, Br, 4 x THF or bridging halides |

Formation of Adducts with Ethereal Solvents and Other Lewis Bases

Organomagnesium bromide complexes readily form adducts with a variety of Lewis bases, most notably ethereal solvents. The formation of these adducts is a key feature of Grignard chemistry, as the solvent molecules play a direct role in the structure and reactivity of the reagent. wikipedia.orgresearchgate.net The most commonly used solvents, diethyl ether and tetrahydrofuran (THF), form stable complexes with the magnesium center, effectively solvating the organomagnesium species. wikipedia.org

The interaction with ethereal solvents is not merely a passive solvation process. The solvent molecules are integral components of the coordination sphere of the magnesium atom, influencing the position of the Schlenk equilibrium. wikipedia.orgfiveable.me This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into the corresponding diorganomagnesium compound (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The addition of certain Lewis bases can significantly shift this equilibrium. For example, the addition of 1,4-dioxane (B91453) to a solution of a Grignard reagent leads to the precipitation of the magnesium dihalide as a dioxane complex (MgX₂(dioxane)₂), thereby driving the equilibrium towards the formation of the diorganomagnesium species. wikipedia.orgwikipedia.org Other Lewis bases, such as amines, can also coordinate to the magnesium center, influencing the reactivity and aggregation state of the organomagnesium compound. fiveable.me